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molecular formula C10H9F2NO3 B8486454 6-((2,2-difluorocyclopropyl)methoxy)nicotinic Acid

6-((2,2-difluorocyclopropyl)methoxy)nicotinic Acid

Cat. No. B8486454
M. Wt: 229.18 g/mol
InChI Key: XGCQEIHWVRMPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133129B2

Procedure details

Using 6-chloronicotinic acid and 2,2-difluorocyclopropanemethanol, and in the same manner as in Step A of Example 40, the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1.[F:11][C:12]1([F:17])[CH2:14][CH:13]1[CH2:15][OH:16]>>[F:11][C:12]1([F:17])[CH2:14][CH:13]1[CH2:15][O:16][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(C1)CO)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C1)COC1=NC=C(C(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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